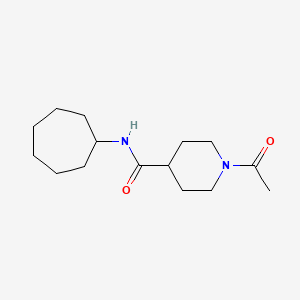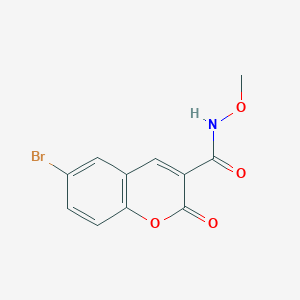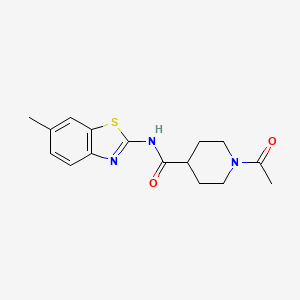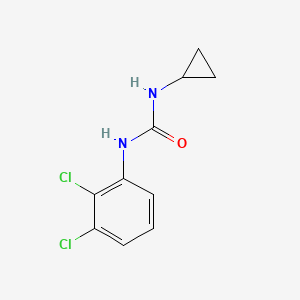![molecular formula C15H14F4N2O2 B5373711 8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a quinolone derivative that has a unique chemical structure, making it an interesting subject for further research. In
Mécanisme D'action
The mechanism of action of 8-Fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death. In cancer cells, this compound is believed to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In bacterial cells, this compound inhibits DNA replication and transcription, leading to cell death. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one in lab experiments is its unique chemical structure, which makes it an interesting subject for further research. This compound has also been shown to have potential applications in various fields of scientific research, including medicinal chemistry and drug development. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 8-Fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one. One of the most promising directions is in the development of new antibiotics and anticancer drugs based on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Additionally, research is needed to optimize the synthesis method for this compound to make it more cost-effective and accessible for further research.
Méthodes De Synthèse
The synthesis of 8-Fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is the reaction of 8-fluoroquinoline-4(1H)-one with 2-(trifluoromethyl)morpholine in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography.
Applications De Recherche Scientifique
8-Fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for developing new drugs. This compound has been shown to have antimicrobial and anticancer properties, making it a potential candidate for developing new antibiotics and anticancer drugs.
Propriétés
IUPAC Name |
8-fluoro-2-[[2-(trifluoromethyl)morpholin-4-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2/c16-11-3-1-2-10-12(22)6-9(20-14(10)11)7-21-4-5-23-13(8-21)15(17,18)19/h1-3,6,13H,4-5,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXHXWARZPPPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=O)C3=C(N2)C(=CC=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)

![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)